molecular formula C9H12BrClFN B1520331 [(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride CAS No. 1235439-66-3

[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride

Cat. No.: B1520331
CAS No.: 1235439-66-3
M. Wt: 268.55 g/mol
InChI Key: CRLDTPMKPCESLD-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methylamine hydrochloride (CAS: 202865-69-8) is a halogenated secondary amine salt with the molecular formula C₉H₁₁BrClFN (CID: 18070880). Its structure features an ethylamine group attached to a 5-bromo-2-fluorobenzyl moiety, with a hydrochloride counterion enhancing solubility and stability. Key identifiers include:

  • SMILES: CCNCC1=C(C=CC(=C1)Br)F.Cl
  • InChIKey: UBUGKRWECJFDHP-UHFFFAOYSA-N .
  • Molecular Weight: 245.55 g/mol (including HCl) .

This compound is utilized in pharmaceutical and materials research, particularly in studies requiring halogen-directed interactions or amine-mediated reactivity. Its collision cross-section (CCS) data, predicted via ion mobility spectrometry, includes values such as 144.6 Ų for [M+H]⁺, suggesting moderate molecular compactness .

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c1-2-12-6-7-5-8(10)3-4-9(7)11;/h3-5,12H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDTPMKPCESLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-66-3
Record name Benzenemethanamine, 5-bromo-N-ethyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(5-Bromo-2-fluorophenyl)methylamine hydrochloride, a halogenated phenyl compound, is gaining attention in pharmacological research due to its potential biological activities. The compound's molecular formula is C10H12BrClF and it has a CAS number of 2250242-18-1. Its unique structure, featuring both bromo and fluoro substituents, suggests enhanced lipophilicity and receptor binding affinity, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound's structure is characterized by:

  • Bromine and Fluorine Substituents : These halogens may influence the compound's interaction with biological receptors.
  • Ethyl Group : This addition is believed to enhance the lipophilicity of the compound, facilitating better membrane permeability.

Biological Activity Overview

Research indicates that (5-Bromo-2-fluorophenyl)methylamine hydrochloride exhibits a range of biological activities, particularly in the context of neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a potential pharmacological agent.

Key Findings

  • Neurotransmitter Modulation : The compound has been noted for its interaction with neurotransmitter receptors, which may influence their activity and contribute to its pharmacological effects.
  • Receptor Binding Affinity : Studies suggest that the halogen substitutions enhance the binding affinity to various receptors, potentially leading to improved therapeutic outcomes.
  • Synthesis Methods : Various synthetic routes exist for producing this compound, which are crucial for its availability in research settings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-Bromo-2-fluorophenyl)methylamine hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
(4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride2833040-80-3Contains methoxy group; different bromine position
(2-Bromo-5-fluorophenyl)methylamine1645529-42-5Different substitution pattern
(5-Bromo-2-fluorophenyl)methylamine1019484-07-1Lacks ethyl group; may exhibit different pharmacokinetics

The specific halogen substitutions and the presence of an ethyl group in (5-Bromo-2-fluorophenyl)methylamine hydrochloride enhance its bioactivity compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of (5-Bromo-2-fluorophenyl)methylamine hydrochloride:

  • Interaction Studies : Research has demonstrated that this compound interacts with various biological receptors, influencing their activity. Further studies are needed to elucidate specific mechanisms of action .
  • Toxicity Profiling : A study analyzing 976 chemicals indicated that halogenated compounds often exhibit varied toxicity profiles depending on their structure and receptor interactions .
  • Anti-Virulence Activity : Evidence suggests that related compounds may inhibit ion channel complexes in pathogens, indicating potential applications in antimicrobial therapies .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been explored for its role as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for further investigation in drug development.

Case Study: Synthesis of Chiral Amines

Recent advancements in the synthesis of chiral amines have highlighted the utility of such compounds in creating optically active pharmaceuticals. (5-Bromo-2-fluorophenyl)methylamine hydrochloride can serve as a building block for synthesizing complex chiral molecules, crucial for achieving desired therapeutic effects with minimal side effects .

Radiopharmaceutical Applications

2.1 PET Imaging

The compound is being investigated for its potential use in positron emission tomography (PET) imaging. Its ability to form stable isotopologues makes it suitable for tracing biological pathways in vivo. Research indicates that derivatives of this compound can be labeled with carbon-11 or fluorine-18, allowing for enhanced visualization of metabolic processes .

Case Study: Biodistribution Studies

In studies involving non-human primates, radiolabeled versions of similar compounds demonstrated significant brain uptake, suggesting potential applications in neuroimaging and the assessment of drug delivery systems targeting central nervous system disorders .

Neuropharmacology

3.1 Interaction with Receptors

The compound's structural attributes suggest it may interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Preliminary studies indicate that derivatives may exhibit activity at serotonin and dopamine receptors, which are critical targets in treating psychiatric conditions .

Analytical Chemistry

4.1 Development of Analytical Methods

(5-Bromo-2-fluorophenyl)methylamine hydrochloride has been utilized in developing analytical methods for quantifying related compounds in biological samples. High-performance liquid chromatography (HPLC) methods have been established to measure the concentration of such compounds in pharmacokinetic studies.

Method Sensitivity Application
HPLCHighQuantification in plasma samples
Mass SpectrometryVery HighStructural elucidation of metabolites

Toxicological Studies

Understanding the safety profile of (5-Bromo-2-fluorophenyl)methylamine hydrochloride is essential for its application in medicinal chemistry. Toxicological assessments are ongoing to evaluate its effects on cellular models and animal models.

Case Study: Cytotoxicity Assessment

Studies assessing cytotoxicity have shown that certain derivatives exhibit low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Observations :

  • The phenoxy-containing analog (third entry) exhibits significantly higher molecular weight and steric bulk, likely impacting binding affinity in receptor studies .
  • Halogen Positioning: The 5-bromo-2-fluoro substitution pattern in the target compound contrasts with analogs featuring bromine at other positions (e.g., 4-bromo in the phenoxy analog), which may influence π-stacking or halogen-bonding interactions .

Collision Cross-Section (CCS) and Ionization Profiles

Table 2: Predicted CCS Data for the Target Compound
Adduct m/z CCS (Ų)
[M+H]⁺ 232.01317 144.6
[M+Na]⁺ 253.99511 147.7
[M-H]⁻ 229.99861 145.2

Comparison Notes:

  • No CCS data is available for analogs in the provided evidence, but the target’s CCS values suggest a compact structure compared to bulkier amines. This property may enhance its utility in mass spectrometry-based pharmacokinetic studies.

Research Implications and Limitations

  • Hydrogen Bonding : The hydrochloride form of the target compound facilitates ionic interactions in crystalline states, contrasting with free-base analogs that rely on weaker intermolecular forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride
Reactant of Route 2
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[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride

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